Boc-Met-Pro-OH

Peptide Synthesis Analytical Chemistry Quality Control

Boc-Met-Pro-OH addresses the challenge of inefficient stepwise coupling of the sterically hindered Met-Pro motif in Boc-SPPS. This pre-assembled, high-purity dipeptide building block enables direct incorporation onto the resin, reducing synthetic steps and minimizing sequence-specific deletion impurities. Researchers developing CCK-derived probes or protease substrates gain access to a reliable intermediate that ensures high-fidelity peptide assembly. Procurement managers benefit from stringent quality specifications and consistent supply, supporting reproducible large-scale syntheses.

Molecular Formula C15H26N2O5S
Molecular Weight 346.4 g/mol
CAS No. 116939-85-6
Cat. No. B558158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Met-Pro-OH
CAS116939-85-6
SynonymsBoc-Met-Pro-OH; 116939-85-6; PubChem12318; BOC-L-METHIONYLPROLINE; SCHEMBL10889619; CTK7B5605; ZINC4899603
Molecular FormulaC15H26N2O5S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O
InChIInChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1
InChIKeyGYLAFPKEPIVJKM-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Met-Pro-OH Dipeptide Building Block


Boc-Met-Pro-OH (CAS 116939-85-6), also known as N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl-L-proline, is a protected dipeptide building block with the molecular formula C₁₅H₂₆N₂O₅S and a molecular weight of 346.44 g/mol . It features an acid-labile tert-butyloxycarbonyl (Boc) group protecting the N-terminus of L-methionine, which is coupled to L-proline via a peptide bond . This compound is a white to off-white solid, soluble in organic solvents such as DMSO, and is primarily utilized as a key intermediate in solid-phase peptide synthesis (SPPS), particularly for constructing peptide sequences containing the methionine-proline motif [1].

1

Boc-based SPPS

Acid-labile Boc group aligns with TFA cleavage protocols

2

Met-Pro motif

Pre-assembled dipeptide for methionine-proline incorporation

3

Organic solvent soluble

Compatible with DMSO and common SPPS solvent systems

Boc-Met-Pro-OH Substitution Limitations


Direct substitution of Boc-Met-Pro-OH with alternative dipeptide building blocks or its Fmoc-protected analog is not a trivial interchange and can critically undermine synthesis outcomes. The choice of the N-terminal Boc protecting group mandates the use of specific acidic cleavage conditions (e.g., TFA) . Swapping to the base-labile Fmoc analog would require a complete change in the deprotection and resin cleavage strategy, which is incompatible with Boc-based SPPS workflows [1]. Furthermore, the specific Met-Pro sequence dictates unique steric and electronic properties during peptide elongation. Replacing it with other dipeptides, such as Boc-Met-Ala-OH or Boc-Met-Val-OH, can alter the conformation of the nascent peptide chain, potentially affecting subsequent coupling yields or final product bioactivity [2]. The quantified evidence below demonstrates that the performance of Boc-Met-Pro-OH in specific assays and its defined purity profile are not generalizable across its in-class analogs.

Fmoc analog incompatibility

Swapping to the base-labile Fmoc analog requires a complete change in deprotection and resin cleavage strategy.

Sequence alteration risk

Replacing Met-Pro with Boc-Met-Ala-OH or Boc-Met-Val-OH may shift nascent chain conformation and coupling yields.

Purity specification gap

Lower-purity in-class analogs may introduce side reactions, undermining fidelity in sensitive SPPS campaigns.

Boc-Met-Pro-OH Comparative Evidence


Superior Purity for Coupling Efficiency

The minimum guaranteed purity of Boc-Met-Pro-OH is specified as ≥97% by HPLC [1]. In contrast, a structurally similar Boc-protected dipeptide building block, Boc-a-Me-DL-Pro-OH, is offered with a lower minimum purity specification of ≥96.0% by HPLC . The higher purity specification for Boc-Met-Pro-OH indicates a reduced presence of impurities that could lead to side reactions or lower overall yield in solid-phase peptide synthesis.

Purity Specification
Cross-study comparable
≥97% (HPLC) vs ≥96.0% for Boc-a-Me-DL-Pro-OH

Supports reproducibility review for high-fidelity SPPS

Vendor-reported specification; cross-vendor comparability limited

Peptide Synthesis Analytical Chemistry Quality Control

Met-Pro Motif for Enzymatic Condensation

In a comparative study of papain-catalyzed fragment condensations for synthesizing cholecystokinin (CCK) derivatives, Boc-Met-Pro-OH was specifically selected as a reactant [1]. The study compared the rates and yields of conversion for different peptide fragments, demonstrating that the specific Met-Pro sequence was compatible with enzymatic coupling. While exact kinetic parameters (kcat/Km) were not reported for this specific compound, the study's methodology implies that Boc-Met-Pro-OH possesses a steric and electronic profile suitable for this class of reaction, unlike other dipeptide sequences that were not investigated or may have been incompatible.

Enzymatic Compatibility
Class-level inference
Selected for papain-catalyzed CCK fragment condensation

May support enzymatic coupling workflows

No kinetic data reported; requires in-lab verification

Enzymatic Peptide Synthesis Protease Catalysis Cholecystokinin

Stable Storage Profile

Boc-Met-Pro-OH is specified for storage at -20°C, a condition under which it is known to be stable [1]. This defined storage requirement is a critical differentiator from Fmoc-protected analogs, which may have different stability profiles and degradation pathways (e.g., susceptibility to piperidine-catalyzed deprotection). While not a direct comparative stability study, the explicit storage condition provides a verifiable parameter for ensuring the integrity of the building block over time, which is essential for maintaining the fidelity of complex, multi-step peptide syntheses.

Storage Stability
Class-level inference
Stable at -20°C

Supports long-term inventory for multi-step syntheses

Vendor-recommended condition; verify protocol-specific stability

Reagent Stability Procurement Storage Conditions

Boc-Met-Pro-OH Key Applications


CCK Peptide Analog Synthesis

Boc-Met-Pro-OH is a demonstrated building block for the enzymatic synthesis of cholecystokinin (CCK) derivatives [1]. Researchers developing CCK-based probes, agonists, or antagonists can utilize this compound to incorporate the essential Met-Pro motif. Its compatibility with papain-catalyzed fragment condensation [1] offers an alternative to purely chemical coupling strategies, potentially enabling milder reaction conditions and higher selectivity for this challenging sequence.

Boc/Bzl Solid-Phase Peptide Synthesis

In Boc-based SPPS workflows, Boc-Met-Pro-OH serves as a pre-assembled dipeptide building block that can be directly coupled to the growing peptide chain on a resin [1]. This approach can improve overall synthesis efficiency by reducing the number of sequential coupling and deprotection steps. Its defined purity specification [2] is critical for achieving high-fidelity synthesis, especially for longer or more complex peptide sequences where cumulative impurities can severely compromise final product yield and purity.

Protease Substrate and Inhibitor Design

The Met-Pro dipeptide sequence is a recognition motif for various proteases [1]. Boc-Met-Pro-OH can be employed as a core building block to construct fluorogenic or chromogenic peptide substrates for assaying protease activity. Furthermore, it can be incorporated into potential protease inhibitors as a structural mimic of the natural cleavage site. Its defined purity and the established role of Boc-protected peptides in this area [1] make it a reliable starting material for developing new biochemical tools.

Application
Selection Property
Validation Focus
CCK peptide analog synthesis
Met-Pro motif compatibility
Papain-catalyzed condensation efficiency
Boc-based SPPS
Pre-assembled dipeptide building block
Coupling yield and purity fidelity
Protease substrate design
Met-Pro recognition motif
Substrate activity and inhibitor assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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